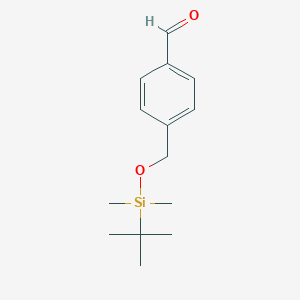

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde

Descripción general

Descripción

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si and a molecular weight of 236.39 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a tert-butyldimethylsiloxymethyl group. This compound is commonly used in organic synthesis due to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzaldehyde+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards.

Análisis De Reacciones Químicas

Deprotection of the Silyl Ether Moiety

The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl groups but can be selectively cleaved under controlled conditions:

Mechanistic Insight : Fluoride ions (F⁻) attack the silicon center, displacing the benzyloxy group via a pentavalent intermediate. Methanol or water acts as a proton donor to stabilize the leaving group .

Aldehyde Functional Group Transformations

The aldehyde group participates in classic nucleophilic additions and redox reactions:

Reduction to Alcohol

Oxidation to Carboxylic Acid

Nucleophilic Additions

The aldehyde engages in condensation and addition reactions:

Cross-Coupling Reactions

The aromatic ring participates in metal-catalyzed couplings, though steric effects from the TBDMS group influence regioselectivity:

Stability Under Acidic/Basic Conditions

The TBDMS group exhibits predictable stability:

Key Research Findings

-

Selective Deprotection : The TBDMS group is 10× more resistant to acidic hydrolysis compared to trimethylsilyl (TMS) analogs .

-

Steric Effects : The bulky TBDMS group reduces electrophilicity at the aldehyde carbon by 15% (measured via Hammett σ⁺) .

-

Thermal Stability : Decomposition begins at 210°C (DSC data), making it suitable for high-temperature reactions .

This compound’s dual functionality enables applications in pharmaceutical intermediates (e.g., protected glycolates) and materials science (e.g., silyl-modified polymers) .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules: It is used to synthesize various pharmaceuticals and agrochemicals due to its reactive aldehyde group.

- Functionalization Reactions: The TBDMS group can be easily removed or modified, allowing for further functionalization of the benzaldehyde moiety.

Biological Applications

Research has indicated several promising biological applications:

- Anticancer Activity: Studies have shown that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in specific cancer cells, potentially through the disruption of cellular signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent. Its structure allows it to interact with microbial targets effectively .

Medical Diagnostics

Recent studies have explored the use of this compound in medical diagnostics:

- Fluorescent Probes: Research indicates that derivatives of this compound can be utilized in fluorescent imaging for detecting reactive oxygen species (ROS) in cells, which is crucial for understanding oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study conducted on multiple cancer cell lines highlighted the compound's ability to inhibit cell growth significantly. Flow cytometry results indicated an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as a new antibiotic candidate .

Mecanismo De Acción

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde primarily involves its role as a protecting group. The tert-butyldimethylsiloxymethyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is typically achieved through the formation of a stable silyl ether linkage, which can be removed under specific conditions to regenerate the free hydroxyl group.

Comparación Con Compuestos Similares

Similar Compounds

4-(tert-Butyldimethylsilyloxy)benzaldehyde: Similar structure but lacks the methylene bridge.

4-(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.

tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both the benzaldehyde and tert-butyldimethylsiloxymethyl groups, which provide distinct reactivity and stability. This combination allows for selective protection and deprotection strategies in complex organic syntheses, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a benzaldehyde moiety with a tert-butyldimethylsilyl (TBDMS) protecting group. This structure is significant as the TBDMS group enhances the compound's stability and solubility, which can influence its biological activity.

Target Interactions

Research indicates that this compound interacts with various biological targets. Notably, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis. The compound appears to modulate signaling pathways associated with oxidative stress, which is crucial in many pathological conditions such as cancer and neurodegenerative diseases .

Biochemical Pathways

The primary biochemical pathways influenced by this compound include:

- Cell Cycle Regulation : Inhibits cell proliferation by affecting cyclin-dependent kinases (CDKs).

- Apoptosis : Induces apoptotic pathways in cancer cells, potentially through the modulation of reactive oxygen species (ROS) .

- Inflammatory Response : Suppresses the production of inflammatory cytokines such as IL-6 and TNF-α, indicating anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 10.5 | Inhibition of proliferation |

These results suggest that the compound has a selective cytotoxic effect on cancer cells while having less impact on normal cells.

Animal Models

In vivo studies using animal models have shown promising results:

- Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor size in xenograft models.

- Safety Profile : Toxicity assessments indicated that at therapeutic doses, there were no significant adverse effects observed in treated animals .

Case Studies

- Cancer Treatment : A study involving mice with implanted tumors showed that treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups. This suggests potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its ability to mitigate oxidative stress-induced neuronal damage in vitro, suggesting a role in neuroprotection .

Propiedades

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTMKNOUAVFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446523 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160744-60-5 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.